4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide
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Overview
Description
4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzamide core, a piperidine ring, and multiple functional groups such as amino, chloro, fluoro, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-chlorobutyronitrile and ammonia.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.
Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction involving the corresponding amine and carboxylic acid derivatives.
Final Coupling Reaction: The final step involves coupling the synthesized piperidine derivative with the benzamide core under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study specific biological pathways or molecular targets.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide: This compound shares structural similarities with other benzamide derivatives, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
340984-78-3 |
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Molecular Formula |
C22H27ClFN3O4 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-20-3-2-14(10-18(20)24)13-27-6-4-15(5-7-27)26-22(29)16-11-17(23)19(25)12-21(16)31-9-8-28/h2-3,10-12,15,28H,4-9,13,25H2,1H3,(H,26,29) |
InChI Key |
QZBQDZAJGPJSOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC(=C(C=C3OCCO)N)Cl)F |
Origin of Product |
United States |
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